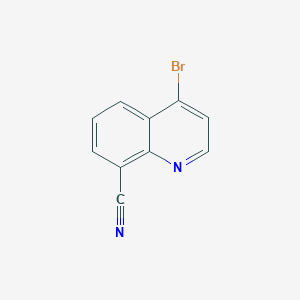

4-Bromoquinoline-8-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromoquinoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-4-5-13-10-7(6-12)2-1-3-8(9)10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKWVLSWSZHDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=CC=N2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromoquinoline 8 Carbonitrile and Analogues

De Novo Synthesis Strategies for the 4-Bromoquinoline-8-carbonitrile Scaffold

Building the 4-bromoquinoline (B50189) framework from acyclic precursors offers an efficient route that installs the C4-bromo substituent during the ring-forming process. Cascade reactions, in particular, provide a powerful method for rapidly increasing molecular complexity from simple starting materials.

Cascade reactions, or tandem reactions, are highly efficient processes where a single synthetic operation triggers a sequence of intramolecular transformations to form complex products. For the synthesis of 4-bromoquinolines, a notable cascade protocol involves the use of ortho-propynol phenyl azides. In this approach, a single reagent initiates a cyclization cascade that proceeds smoothly to generate the desired quinoline (B57606) products in moderate to excellent yields. This methodology is valued for its operational simplicity and good functional group compatibility.

The construction of the quinoline ring system often relies on the cyclization of specifically activated linear precursors. These precursors are designed to undergo facile ring closure under specific conditions. The ortho-propynol phenyl azide (B81097) substrate is a prime example of such an activated precursor. The presence of the azide and propargyl alcohol functionalities primes the molecule for the intramolecular cyclization necessary to form the heterocyclic quinoline core. Modern synthetic methods have focused on using these types of precursors to access previously challenging scaffolds like 4-bromoquinoline.

A specific and effective method for the de novo synthesis of 4-bromoquinolines utilizes o-propynol phenyl azide intermediates. google.com This strategy employs trimethylsilyl (B98337) bromide (TMSBr) not only as an acid promoter but also as the bromine source. The reaction proceeds via a TMSBr-promoted cascade cyclization. The process is initiated by the acid, leading to the formation of an allene (B1206475) intermediate which then undergoes a 6-endo-trig cyclization, ultimately yielding the 4-bromoquinoline scaffold after the extrusion of nitrogen gas. This method is characterized by mild reaction conditions and high yields. google.com

| Starting Material | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| o-Propynol Phenyl Azide | TMSBr or HBr | Nitromethane, Acetonitrile, or Halogenated Hydrocarbons | 40-60°C | 1-2 hours | 62-91% |

Strategic Functional Group Introduction and Modification

An alternative synthetic logic involves the sequential introduction of the bromo and carbonitrile groups onto a pre-existing quinoline or quinolinone core. This approach allows for modular synthesis and diversification.

The introduction of a bromine atom at the C4 position of the quinoline ring is a key transformation. A conventional and effective method involves the conversion of a quinolin-4-ol (or its tautomer, quinolin-4-one) to the corresponding 4-bromoquinoline. This is typically achieved using brominating agents like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃). google.comchemicalbook.com For instance, treating quinolin-4-ol with phosphorus tribromide in DMF provides 4-bromoquinoline in high yield. chemicalbook.com This reaction is a reliable way to install the bromine at the desired C4 position, which is activated by the adjacent nitrogen and the C4-oxo group of the precursor.

The installation of a carbonitrile group onto an aromatic ring is a fundamental transformation in organic synthesis. For the synthesis of this compound, the nitrile group would likely be introduced onto a precursor that already contains the 4-bromo substituent or where the 8-position is suitably functionalized for conversion. Two classical and powerful methods for this transformation are the Sandmeyer and Rosenmund-von Braun reactions.

The Sandmeyer reaction provides a route to aryl nitriles from aryl amines via a diazonium salt intermediate. wikipedia.orgnih.gov In a hypothetical synthesis, 8-amino-4-bromoquinoline could be treated with a nitrite (B80452) source under acidic conditions to form a diazonium salt, which is then reacted with a copper(I) cyanide salt to yield this compound. wikipedia.org This method is prized for its reliability in converting amino groups to a wide variety of functionalities. nih.gov

The Rosenmund-von Braun reaction facilitates the conversion of an aryl halide to an aryl nitrile using a copper(I) cyanide reagent, often in a polar, high-boiling solvent. numberanalytics.comorganic-chemistry.orgwikipedia.org This reaction could be applied to a 4,8-dihaloquinoline precursor, such as 4,8-dibromoquinoline. The greater reactivity of the C8 position under certain nucleophilic aromatic substitution conditions could potentially allow for selective displacement of the C8-halogen to install the nitrile group. Modern palladium-catalyzed cyanation methods, which can operate under milder conditions and often use less toxic cyanide sources like K₄[Fe(CN)₆], also represent a viable alternative. nih.gov

| Reaction Name | Precursor Functional Group | Key Reagents | General Conditions |

|---|---|---|---|

| Sandmeyer Reaction | Amine (-NH₂) | 1. NaNO₂/H⁺ 2. CuCN | Diazotization at low temperature, followed by salt decomposition. wikipedia.org |

| Rosenmund-von Braun Reaction | Halide (-Br, -I) | CuCN | High temperatures in polar aprotic solvents (e.g., DMF, pyridine). organic-chemistry.orgwikipedia.org |

| Palladium-Catalyzed Cyanation | Halide (-Cl, -Br) | Pd Catalyst, Ligand, Cyanide Source (e.g., K₄[Fe(CN)₆]) | Mild to moderate temperatures in aqueous/organic solvent mixtures. nih.gov |

Selective Carbonitrile Group Installation

Nucleophilic Substitution Approaches for Nitrile Incorporation

Nucleophilic substitution reactions are a fundamental strategy for introducing the nitrile group onto a quinoline core. In the context of synthesizing this compound, this typically involves the displacement of a suitable leaving group on the quinoline ring by a cyanide nucleophile.

One common approach involves the reaction of a halogenated quinoline precursor with a cyanide salt, such as potassium or sodium cyanide. chemguide.co.uk For instance, if a suitable precursor with a leaving group at the 8-position is available, direct displacement with a cyanide source can yield the desired 8-carbonitrile derivative. The reactivity of the quinoline ring is influenced by the position of the substituents. The nitrogen atom in the quinoline ring deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. quora.com

The choice of solvent is critical in these reactions. Ethanolic solutions of cyanide salts are often used to minimize the presence of water, which could otherwise lead to the formation of hydroxylated byproducts. chemguide.co.uk The reaction is typically carried out under reflux conditions to ensure sufficient energy for the substitution to occur. chemguide.co.uk

A key consideration in these synthetic routes is the potential for side reactions. For example, the bromine atom at the 4-position can also be susceptible to nucleophilic attack, leading to a mixture of products. Therefore, careful control of reaction conditions and the choice of starting materials are essential to achieve the desired regioselectivity.

Condensation Reactions with Carbonitrile Sources

Condensation reactions provide an alternative and powerful method for the construction of the quinoline ring system with a pre-installed carbonitrile group. These reactions often involve the cyclization of appropriately substituted precursors. Classic quinoline syntheses like the Skraup, Doebner-von Miller, Combes, and Friedländer reactions can be adapted for this purpose. researchgate.net

For example, a modified Friedländer annulation could involve the condensation of an ortho-aminoaryl ketone or aldehyde bearing a nitrile group with a compound containing a reactive methylene (B1212753) group. This approach allows for the direct formation of the quinoline ring with the desired substitution pattern.

Another strategy involves the use of malononitrile (B47326) as a carbonitrile source in multi-component reactions. acs.orgresearchgate.net For instance, a three-component condensation of an aromatic aldehyde, an aniline (B41778) derivative, and malononitrile can lead to the formation of substituted quinolines. The reaction often proceeds through a series of steps including a Knoevenagel condensation, a Michael addition, and subsequent cyclization and aromatization to yield the final quinoline product. acs.org

The following table summarizes a generalized three-component condensation reaction for quinoline synthesis:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| Aromatic Aldehyde | Aniline Derivative | Malononitrile | Base (e.g., Et3N) | Substituted Quinoline |

This method offers the advantage of building molecular complexity in a single step from readily available starting materials. researchgate.net

Multi-step Convergent and Divergent Synthetic Routes

Complex molecules like this compound are often synthesized through multi-step pathways that can be categorized as either convergent or divergent.

Divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of different target molecules. beilstein-journals.org This strategy is particularly useful for creating a library of related compounds for structure-activity relationship (SAR) studies. For the synthesis of this compound analogues, a common quinoline core could be synthesized and then subjected to various late-stage functionalization reactions to introduce diversity at different positions.

A multi-step synthesis of a related compound, the natural product (±)-oxomaritidine, was achieved using a continuous flow process involving seven separate synthetic steps. syrris.jp This highlights the potential of modern synthetic techniques to streamline complex multi-step sequences.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and greater selectivity. The synthesis of quinolines, including this compound, has benefited significantly from the development of various catalytic systems.

Indium(III) Chloride (InCl3)-Mediated Transformations

Indium(III) chloride (InCl3) has emerged as a versatile Lewis acid catalyst for a wide range of organic transformations, including the synthesis of heterocyclic compounds. acs.orgwikipedia.org Its stability in the presence of moisture and in aqueous media makes it an attractive catalyst for green chemistry applications. acs.org

InCl3 can promote the synthesis of quinolines through various mechanisms. For example, it can catalyze the Povarov reaction, which is a type of aza-Diels-Alder reaction, to produce quinoline derivatives. thieme-connect.com This involves the reaction of an N-arylimine with an electron-rich alkene. InCl3 facilitates the cyclization by acting as a chelating agent between the two reactants. thieme-connect.com Microwave activation can be used in conjunction with InCl3 to accelerate these reactions. thieme-connect.com

Furthermore, InCl3 has been used to catalyze one-pot syntheses of quinolines from anilines and alkyl vinyl ketones on a solid support like silica (B1680970) gel, often under microwave irradiation, leading to excellent yields. acs.org The catalyst's ability to activate multiple bonds makes it suitable for multicomponent reactions. researchgate.net

Palladium-Catalyzed Reactions in Quinoline Annulation

Palladium-catalyzed reactions are among the most powerful tools in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov These methods have been extensively applied to the synthesis of quinoline and quinolone derivatives. nih.govrsc.org

Palladium-catalyzed annulation reactions are particularly effective for constructing the quinoline ring system. acs.org These reactions can proceed through various mechanisms, including Heck reactions, carbonylative annulations, and C-H activation/functionalization. nih.govacs.org For instance, the palladium-catalyzed carbonylative annulation of o-iodoanilines with alkynes provides a direct route to quinolin-2(1H)-ones. capes.gov.br

Cascade reactions catalyzed by palladium have also been developed to build complex quinoline structures in a single step. nih.gov These processes can involve multiple bond-forming events, such as a sequence of denitrogenative addition followed by intramolecular cyclization. nih.gov The versatility of palladium catalysis allows for the synthesis of a wide variety of substituted quinolines with good functional group tolerance. nih.gov

The following table provides examples of palladium-catalyzed reactions for quinoline synthesis:

| Reaction Type | Reactants | Catalyst System | Product |

| Carbonylative Annulation | o-Iodoaniline, Terminal Alkyne | Pd catalyst, CO source (e.g., Mo(CO)6) | 3- and 4-substituted quinolin-2(1H)-ones |

| Cascade Reaction | o-Aminocinnamonitrile, Arylhydrazine | PdCl2, Ligand, TfOH | 2-Arylquinolines |

| [3 + 3] Annulation | Diarylamine, α,β-Unsaturated Acid | Pd catalyst, TFA | 4-Substituted-quinolin-2(1H)-ones |

Copper-Catalyzed Synthetic Pathways

Copper catalysts offer a more economical and environmentally friendly alternative to palladium for certain transformations. Copper-catalyzed reactions have been successfully employed in the synthesis of quinoline derivatives.

One notable application is the copper-catalyzed synthesis of aryl bromides from arylboronic acids. chemicalbook.com This type of reaction could be adapted for the synthesis of 8-bromoquinoline (B100496) derivatives from the corresponding 8-quinolylboronic acid. The reaction is typically carried out in water using copper(II) bromide as the catalyst and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). chemicalbook.com

Copper can also be involved in cyclization reactions leading to the quinoline core. While specific examples for the direct synthesis of this compound are not prevalent in the provided search results, the general utility of copper catalysis in related heterocyclic syntheses suggests its potential applicability.

Contemporary Methodologies for Enhanced Synthesis

The synthesis of complex heterocyclic scaffolds such as this compound has been significantly advanced by the adoption of modern synthetic strategies. These contemporary methodologies aim to improve efficiency, yield, scalability, and the environmental footprint compared to traditional synthetic routes. Key advanced techniques include multicomponent reactions for rapid scaffold assembly, microwave-assisted synthesis for accelerated reaction times, continuous flow chemistry for scalable and safe production, and photochemical methods for novel bond formations.

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates a substantial portion of all the starting materials. rsc.orgnih.gov This approach is prized for its atom economy, reduction in the number of purification steps, and the ability to rapidly generate libraries of structurally diverse compounds from simple precursors. rsc.org For the synthesis of the quinoline scaffold, several MCRs, including the Povarov, Gewald, and Ugi reactions, have been effectively utilized. rsc.org

The general strategy for constructing a quinoline ring via an MCR often involves the reaction of an aniline derivative, an aldehyde, and an activated methylene compound or an alkyne. ufms.brmdpi.com For instance, a one-pot reaction between an appropriately substituted aniline, a benzaldehyde (B42025) derivative, and phenylacetylene (B144264) in the presence of a catalyst like hydrochloric acid in water can yield 2,4-diaryl-quinoline derivatives in good yields. ufms.br

While a specific one-pot MCR for this compound is not extensively documented, the principles of MCRs can be applied to its synthesis. A hypothetical MCR approach could involve the reaction of 2-amino-3-bromobenzonitrile (B168645) with a suitable three-carbon building block. The development of novel MCRs remains a vibrant area of research, holding promise for the direct and efficient assembly of highly functionalized quinoline cores. rsc.org

Table 1: Examples of Multicomponent Reactions for Quinoline Synthesis

| MCR Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Friedländer-type | Aniline derivative, Benzaldehyde derivative, Phenylacetylene | HCl, Water, Reflux | 2,4-Diaryl-quinoline | ufms.br |

| Domino Coupling | Phthalhydrazide, 1,3-Diketones, Aldehydes | Solvent-free, 80 °C or Ultrasound | 2H-Indazolo[2,1-b]phthalazine-triones | researchgate.net |

| One-pot Domino | Arylaldehyde, 1-Tetralone, Malononitrile, Ammonium acetate | Ethanol (B145695), Thermal/Microwave/Ultrasound | 2-Aminobenzo[h]quinoline derivatives | nih.gov |

| Hantzsch-type | Aniline, Aldehyde, Dimedone, Malononitrile | Piperazine-agar | N-aryl-4-aryldihydropyridines | nih.gov |

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates, increasing product yields, and improving reaction efficiency. benthamdirect.combenthamdirect.com This technique utilizes microwave irradiation to heat the reaction mixture directly and homogeneously, often leading to dramatic reductions in reaction times from hours to minutes. nih.govnih.govfrontiersin.org

For quinoline synthesis, microwave irradiation has been successfully applied to various classical reactions, including the Friedländer synthesis. nih.govproquest.com In one example, the reaction of 2-aminobenzophenone (B122507) with a ketone in neat acetic acid under microwave irradiation at 160 °C produced the corresponding quinoline derivative in excellent yield within just 5 minutes. proquest.com This represents a significant improvement over conventional heating methods, which often require several days and result in poor yields. proquest.com Similarly, microwave-assisted multicomponent reactions have been shown to produce pyrimido[4,5-b]quinolinones with higher yields and in shorter times compared to conventional heating. nih.gov

The advantages of microwave-assisted synthesis, such as shorter reaction times and often better yields, make it an attractive method for optimizing the synthesis of this compound and its analogues. nih.govnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction Type | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |

|---|---|---|---|---|---|

| Skraup Synthesis of 7-amino-8-methylquinoline | Conventional Heating | - | Microwave Irradiation | Not Improved, but shorter time | nih.gov |

| Friedländer Synthesis | Oil-bath heating | 34% (average) | Microwave Irradiation | 72% (average) | nih.gov |

| Quinoline-fused 1,4-benzodiazepines | Oil bath, 60 min | Lower Yield | Microwave, 4 min, 100 °C | 80-95% | nih.gov |

| Three-component reaction for quinoline-4-carboxylic derivatives | 3 hours to overnight | - | 3-4 min, 80 °C | 50-80% | nih.gov |

| Synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | 5-6 hours | 80-93% | 7-10 minutes | 85-97% | nih.gov |

Continuous Flow Chemistry for Scalable Production

Continuous flow chemistry offers numerous advantages for the synthesis of chemical compounds, particularly for scalable and industrial production. azolifesciences.comchim.it In a flow reactor, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. This setup allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product quality, higher yields, and enhanced safety, especially for highly exothermic or hazardous reactions. chim.itnih.gov

The synthesis of quinoline derivatives has been successfully adapted to continuous flow processes. researchgate.netrsc.org For example, a continuous photochemical process has been developed that produces a series of quinoline products through an alkene isomerization and cyclocondensation cascade, achieving high yields and throughputs of over one gram per hour. ucd.ievapourtec.com Another continuous-flow strategy enables the safe synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles within minutes. acs.org

For the production of this compound, continuous flow chemistry presents a viable pathway for safe, efficient, and scalable synthesis. The ability to integrate multiple reaction and purification steps into a single automated process can significantly streamline production and reduce costs. chim.itosti.gov

Table 3: Advantages of Continuous Flow Chemistry in Synthesis

| Feature | Description | Reference |

|---|---|---|

| Enhanced Safety | Superior heat and mass transfer minimizes risks associated with highly exothermic or unstable intermediates. | nih.gov |

| Scalability | Production capacity can be increased by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). | chim.it |

| Process Control | Precise control over reaction parameters (temperature, pressure, stoichiometry) leads to consistent product quality and higher yields. | chim.it |

| Rapid Optimization | Faster optimization of reaction conditions compared to batch methods. | acs.org |

| Integration | Allows for the integration of multiple synthetic and purification steps into a single, automated process. | osti.gov |

Photochemical Synthesis Techniques

Photochemical reactions utilize light to initiate chemical transformations, often enabling the formation of unique and complex molecular architectures that are inaccessible through thermal methods. nih.gov Arene-alkene cycloadditions (AAC) are a prominent example, converting planar aromatic compounds into three-dimensional structures. nih.gov

In the context of quinoline synthesis, photochemical methods have been employed to construct the heterocyclic core. A continuous photochemical process using a high-power LED lamp has been shown to efficiently generate quinoline products via an alkene isomerization and cyclocondensation cascade. researchgate.netucd.ie Another approach involves the visible-light-mediated intramolecular cyclization of iminyl radicals, generated from 2-(azidomethyl)-3-aryl-prop-2-enenitriles, to form 3-cyano substituted quinolines. acs.org This method highlights the potential of photochemical strategies in synthesizing functionalized quinolines. acs.org

Furthermore, photochemical dearomative para-cycloadditions of quinolines with alkenes have been developed, offering a method to generate sterically congested, bridged polycyclic heterocyclic scaffolds with high regio- and diastereoselectivity. nih.gov These advanced photochemical techniques provide novel pathways for the synthesis and functionalization of the quinoline ring system, applicable to the creation of complex analogues of this compound.

Reactivity and Mechanistic Pathways of 4 Bromoquinoline 8 Carbonitrile

Chemical Transformations Involving the Bromine Substituent

The bromine atom on the quinoline (B57606) ring is a key site for synthetic modification, participating in nucleophilic substitution and metal-catalyzed coupling reactions.

Nucleophilic Displacement Reactions

The bromine atom at the C4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the quinoline ring system. Various nucleophiles can displace the bromide ion, leading to a diverse array of 4-substituted quinoline-8-carbonitrile (B1294725) derivatives. For instance, reactions with primary and secondary amines, such as piperidine, in the presence of a palladium catalyst can yield the corresponding 4-aminoquinoline (B48711) derivatives.

Table 1: Examples of Nucleophilic Displacement Reactions

| Nucleophile | Catalyst/Conditions | Product | Yield (%) |

| Piperidine | Pd(OAc)₂, XPhos, 100°C, 12h | 4-Piperidinoquinoline-8-carbonitrile | 78 |

It is important to note that the reactivity of nucleophiles can be influenced by factors such as their basicity and steric hindrance. nih.gov

Palladium-Catalyzed Cross-Coupling Reactivity (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 4-bromoquinoline-8-carbonitrile is an excellent substrate for these transformations. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoquinoline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl or vinyl substituents at the C4-position. arkat-usa.org The reaction of this compound with arylboronic acids, such as 4-(trifluoromethoxy)phenylboronic acid, using a catalyst system like Pd(PPh₃)₄ and a base like sodium carbonate, results in the formation of 4-arylquinoline-8-carbonitrile derivatives. scite.aiuwindsor.ca

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the bromoquinoline and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.netsoton.ac.uk It provides a direct route to 4-alkynylquinoline-8-carbonitrile compounds, which are valuable precursors for further synthetic elaborations. wikipedia.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reagents | Catalyst System | Product |

| Suzuki-Miyaura | 4-(trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-(4-(Trifluoromethoxy)phenyl)quinoline-8-carbonitrile |

| Sonogashira | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)quinoline-8-carbonitrile |

Regioselective C-H Activation and Functionalization

While the bromine atom provides a classical handle for functionalization, modern synthetic methods also allow for the direct functionalization of C-H bonds. mdpi.comnih.gov The development of transition-metal-catalyzed C-H activation has enabled the introduction of functional groups at positions that are otherwise difficult to access. rsc.orgacs.org For quinoline derivatives, C-H activation can be directed to various positions on the ring system, depending on the catalyst and directing group employed. rsc.org Although the primary focus for this compound is often the reactivity of the bromine and nitrile groups, the principles of C-H activation offer potential alternative strategies for its modification. nih.govmdpi.com

Reaction Chemistry of the Carbonitrile Functional Group

The carbonitrile group at the C8-position offers another avenue for chemical modification, primarily through hydrolysis and reduction reactions.

Hydrolysis to Carboxylic Acid Derivatives

The carbonitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. Treatment of this compound with a strong base like sodium hydroxide (B78521) in an aqueous or alcoholic solvent, followed by heating, will convert the nitrile into 4-bromoquinoline-8-carboxylic acid. This transformation is a standard method for introducing a carboxylic acid functionality onto an aromatic ring.

Reduction to Primary Amine Moieties

The carbonitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. wikipedia.orgchemguide.co.uk A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). organic-chemistry.org The reaction of this compound with LiAlH₄ in an appropriate solvent like tetrahydrofuran (B95107) (THF) leads to the formation of (4-bromoquinolin-8-yl)methanamine. This primary amine can then serve as a versatile building block for the synthesis of other derivatives through reactions such as acylation or alkylation. nih.govwikipedia.orgmdpi.com

Table 3: Transformations of the Carbonitrile Group

| Reaction | Reagents | Product |

| Hydrolysis | NaOH, H₂O/EtOH, reflux | 4-Bromoquinoline-8-carboxylic acid |

| Reduction | LiAlH₄, THF | (4-Bromoquinolin-8-yl)methanamine |

Intramolecular and Intermolecular Cyclization Processes

The structure of this compound is amenable to both intramolecular and intermolecular cyclization, leading to the formation of novel polycyclic heterocyclic systems.

Intramolecular Cyclization: Intramolecular cyclization can occur when a reactive group elsewhere in a molecule attacks the quinoline ring or its substituents. For instance, studies on other quinoline alkaloids, such as haplophyllidine, have shown that bromination can be accompanied by intramolecular cyclization involving a prenyl side chain and a hydroxyl or methoxyl group. nih.gov In a similar vein, if this compound were modified to contain a suitable nucleophilic side chain, this chain could potentially attack the electrophilic C4 position, displacing the bromine, or interact with the nitrile group to form a new ring. The reaction is often facilitated by the formation of an intermediate, such as a bromonium ion, which is then attacked by an internal nucleophile. nih.gov

Intermolecular Cyclization: Intermolecular processes involve the reaction of this compound with an external reagent to form a cyclic product. A notable example is the Huisgen azide-alkyne cycloaddition, where the nitrile group can be transformed to participate in the formation of heterocycles like triazoles. Furthermore, copper-catalyzed intermolecular cyclization reactions have been developed for the synthesis of quinolines from anilines and terminal acetylene (B1199291) esters, demonstrating a robust method for forming the quinoline core itself. rsc.org While this reaction synthesizes quinolines rather than using them as a starting material, it highlights the types of bond-forming strategies (C–N and C–C) that are central to the chemistry of these heterocycles. rsc.org

Table 1: Potential Cyclization Reactions Involving this compound Scaffolds

| Reaction Type | Description | Potential Reactants | Expected Product Class |

|---|---|---|---|

| Intramolecular SNAr | An appended nucleophilic chain (e.g., alcohol, amine) displaces the C4-bromine. | This compound with a tethered nucleophile | Fused polycyclic quinoline system |

| Intramolecular Nitrile Cyclization | An appended functional group reacts with the C8-nitrile. | This compound with a tethered reactive group | Fused heterocyclic system at the 7-8 position |

Explorations in Petasis Reaction Applications for Quinoline Derivatives

The Petasis reaction, a powerful multi-component reaction, joins an amine, a carbonyl compound, and an organoboronic acid to create highly substituted amines. wikipedia.org This reaction is particularly valuable for its operational simplicity and tolerance of a wide range of functional groups. wikipedia.org

Recent research has successfully incorporated quinoline derivatives as the amine component in Petasis-type reactions. organic-chemistry.orgnih.gov However, the relatively low basicity of the quinoline nitrogen requires an activation step. This is often achieved by reacting the quinoline with an activating agent like diethyl pyrocarbonate (DEPC) or by forming an N-acyliminium or N-phenoxycarbonyl quinolinium salt. organic-chemistry.orgmdpi.com This activation enhances the electrophilicity of the quinoline ring, facilitating the subsequent addition of the boronic acid.

The scope of this reaction is broad. Takemoto and coworkers developed the first catalytic asymmetric Petasis reaction using quinolines, employing a novel thiourea-based organocatalyst. mdpi.comuc.pt Their work demonstrated that electron-rich boronic acids tend to be more reactive and that high enantioselectivity can be achieved, yielding chiral 1,2-dihydroquinoline (B8789712) derivatives. mdpi.comuc.pt This methodology provides a direct route to complex, optically active molecules that are of significant interest in medicinal chemistry.

Table 2: Petasis Reaction with Quinoline Derivatives

| Component | Role & Examples | Reference |

|---|---|---|

| Amine | Quinoline or Isoquinoline | organic-chemistry.org |

| Activating Agent | Diethyl pyrocarbonate (DEPC), Phenyl chloroformate | organic-chemistry.orgmdpi.com |

| Boronic Acid | Aryl- or vinylboronic acids (electron-rich variants are often more reactive) | mdpi.comuc.pt |

| Carbonyl Component | Aldehydes, α-keto acids | wikipedia.org |

| Catalyst (for asymmetric versions) | Chiral thiourea (B124793) organocatalysts, (S)-VAPOL | mdpi.comuc.pt |

| Product | Substituted 1,2-dihydroquinolines | organic-chemistry.org |

Elucidation of Reaction Kinetics and Mechanistic Intermediates

Understanding the kinetics and intermediate species in reactions of this compound is crucial for optimizing reaction conditions and controlling product outcomes.

Reaction Kinetics: While specific kinetic data for this compound is not extensively published, kinetic behavior can be inferred from its structural features. The electron-withdrawing properties of both the C4-bromine atom and the C8-nitrile group deactivate the quinoline ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution (SNAr) at the 4-position. In the context of the Petasis reaction, studies have shown that the reaction rate is influenced by the electronic nature of the substrates, with electron-rich boronic acids generally providing higher reactivity and better yields. mdpi.comuc.pt The choice of solvent and catalyst also plays a critical role in the reaction kinetics.

Mechanistic Intermediates: The pathways of reactions involving this compound proceed through distinct, often transient, intermediates.

Bromonium Ion: In electrophilic addition/cyclization reactions, a bromonium ion is a likely intermediate, formed by the interaction of a bromine source with a double bond within the molecule, as proposed in the cyclization of related alkaloids. nih.gov

N-Acylquinolinium Ion: In the Petasis reaction, the quinoline is first activated to form a highly electrophilic intermediate. This is often an N-acyl- or N-phenoxycarbonyl quinolinium salt. This intermediate then readily reacts with the nucleophilic boronic acid. nih.govmdpi.com

Iminium Intermediate: Following the initial reaction in the Petasis pathway, an iminium intermediate is formed, which is the species that ultimately undergoes nucleophilic attack by the organoboronate complex. uc.pt

Table 3: Key Mechanistic Intermediates in Quinoline Reactions

| Reaction Type | Key Intermediate | Description |

|---|---|---|

| Electrophilic Cyclization | Bromonium Ion | A three-membered ring containing a positively charged bromine atom, which is highly susceptible to nucleophilic attack. nih.gov |

| Petasis Reaction (Activation) | N-Acylquinolinium Salt | An activated, highly electrophilic form of the quinoline, generated by reaction with an agent like DEPC or phenyl chloroformate. mdpi.com |

Strategic Derivatization and Structure Activity Relationship Studies of 4 Bromoquinoline 8 Carbonitrile Analogues

Rational Design Principles for Novel Quinoline (B57606) Derivatives

The rational design of novel quinoline derivatives is a cornerstone of modern drug discovery, aiming to optimize therapeutic efficacy while minimizing off-target effects. This process is guided by an understanding of the target's structure and the molecule's mechanism of action. benthamscience.com A key principle involves the modular design of scaffolds, such as the dimethylamino quinoline (DMAQ) scaffold, which incorporates distinct domains for polarization and structural diversification. nih.gov This allows for a systematic exploration of structure-photophysical and structure-activity relationships. nih.gov

For instance, in the development of antimalarial drugs, modeling investigations and quantum mechanics calculations have been instrumental in understanding the interactions between quinoline derivatives and the heme receptor. benthamscience.com By analyzing close contacts between the drug and its target, medicinal chemists can design compounds with modulated activity. benthamscience.com This approach has also been applied to the development of kinase inhibitors, where the quinoline scaffold is designed to mimic the hydrogen bonding of ATP with the kinase hinge region. namiki-s.co.jp

Furthermore, rational design strategies often involve the introduction or modification of functional groups to block metabolic pathways, thereby enhancing the drug's bioavailability and efficacy. benthamscience.com This can be achieved by introducing fluorine atoms or bulky groups like the t-butyl group to prevent oxidation. benthamscience.com The development of fluorescent quinoline-based probes also relies on rational design, where functionalization at different positions of the quinoline ring allows for the tuning of photophysical properties for applications in live-cell imaging. nih.gov

Synthesis of Diversely Substituted Quinoline-8-carbonitrile (B1294725) Analogues

The synthesis of a diverse library of quinoline-8-carbonitrile analogues is crucial for comprehensive structure-activity relationship (SAR) studies. Various synthetic methodologies are employed to introduce a wide range of substituents at different positions of the quinoline core.

Modifications on the Quinoline Nitrogen Atom (N-Derivatization)

The nitrogen atom in the quinoline ring is a key site for chemical modification. One common approach is the formation of quinoline N-oxides by treating ortho-nitro chalcones with hydrazine (B178648) under basic conditions. organic-chemistry.org This method is environmentally friendly and proceeds under mild conditions. organic-chemistry.org These N-oxides can then be further functionalized. For example, visible-light-mediated deoxygenation can selectively remove the oxygen atom, providing a route back to the parent quinoline or allowing for further reactions. organic-chemistry.org

Introduction of Substituents at Varying Ring Positions (e.g., C-2, C-4, C-5, C-6, C-7)

The functionalization of the carbon atoms of the quinoline ring allows for extensive diversification. Resonance effects predict that nucleophilic attack is favored at the C-2 and C-4 positions. quora.com Indeed, halogens at these positions are readily displaced by nucleophiles. arsdcollege.ac.in For instance, the bromine at the C-4 position of 4-bromoquinoline-8-carbonitrile makes it susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities.

Electrophilic substitution, on the other hand, typically occurs on the benzene (B151609) ring, preferably at the C-8 and C-5 positions, as the pyridine (B92270) ring is deactivated by the nitrogen atom. arsdcollege.ac.in However, reaction conditions can influence the position of substitution. For example, vapor phase bromination of quinoline can yield 3-bromoquinoline, while at higher temperatures, 2-bromoquinoline (B184079) is formed. arsdcollege.ac.in

Modern synthetic methods have expanded the toolbox for quinoline derivatization. Copper-catalyzed reactions, for instance, enable the direct synthesis of 2-substituted quinolines from aryl aldehydes, anilines, and acrylic acid. organic-chemistry.org Palladium-catalyzed cross-coupling reactions are also widely used to introduce aryl and other groups at various positions. The strategic placement of substituents is critical; for example, in the context of efflux pump inhibitors in Acinetobacter baumannii, substitutions at the C-7 position have been shown to be important for activity. acs.org

Systematic Structure-Activity Relationship (SAR) Investigations

Systematic SAR investigations are essential to understand how chemical structure influences biological activity. By synthesizing and testing a series of related compounds, researchers can identify the key structural features required for a desired pharmacological effect.

Identification and Elucidation of Key Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For quinoline derivatives, the pharmacophore can vary significantly depending on the therapeutic target.

For instance, in the design of anticancer agents targeting the epidermal growth factor receptor (EGFR), the 4-anilinoquinoline scaffold is a key pharmacophore. researchgate.net The substitution pattern on both the quinoline and the aniline (B41778) rings is crucial for inhibitory activity. researchgate.net Similarly, for inhibitors of dihydroorotate (B8406146) dehydrogenase, SAR studies have identified three critical regions: a bulky hydrophobic substituent at the C-2 position, a carboxylic acid at the C-4 position, and specific substitutions on the benzo portion of the quinoline ring. nih.gov

In the context of antioxidants, a pharmacophore model for quinoline-3-carbohydrazides was developed featuring one aromatic ring and three hydrogen bond acceptors. nih.gov The mapping of synthesized compounds to this model helped to validate the pharmacophore hypothesis and guide the design of new, more potent antioxidants. nih.gov

| Compound Class | Key Pharmacophoric Features | Target |

| 4-Anilinoquinolines | 4-Anilino group, specific substitutions on both rings | EGFR |

| Quinoline Carboxylic Acids | Bulky hydrophobic C-2 substituent, C-4 carboxylic acid | Dihydroorotate Dehydrogenase |

| Quinoline-3-Carbohydrazides | Aromatic ring, three hydrogen bond acceptors | Antioxidant activity |

Bioisosteric Replacement Strategies for Modulating Biological Activity

Bioisosterism refers to the exchange of an atom or a group of atoms with another, broadly similar, atom or group, with the goal of creating a new molecule with similar or improved biological properties. cambridgemedchemconsulting.com This strategy is widely used in drug design to enhance potency, selectivity, and pharmacokinetic properties.

A classic example is the replacement of a hydrogen atom with a fluorine atom to block metabolic oxidation. cambridgemedchemconsulting.com In the context of quinoline carboxamide-type ABCG2 modulators, the metabolically labile benzanilide (B160483) core was successfully replaced with a more stable biphenyl (B1667301) system. nih.gov While this led to a slight decrease in potency, the resulting analogues were significantly more stable in plasma. nih.gov

Bioisosteric replacement can also lead to significant changes in biological activity. For example, in a series of nih.govnih.govnih.govtriazino[2,3-c]quinazolines, the replacement of a methylthiopropionate fragment with an ethylthioacetate fragment at the C-6 position resulted in a dramatic increase in anti-inflammatory activity. nih.gov This highlights how subtle structural modifications can have a profound impact on biological function. The careful selection of bioisosteric replacements is therefore a powerful tool for optimizing the therapeutic potential of quinoline derivatives. namiki-s.co.jpacs.org

Synthesis and Exploration of Macrocyclic Quinoline Architectures

Following a comprehensive review of available scientific literature, it has been determined that there are no specific examples of the synthesis of macrocyclic quinoline architectures directly utilizing this compound as a starting material. Research in the field of quinoline-based macrocycles is an active area of investigation, with various synthetic strategies being explored for the construction of these complex structures. However, the specific application of this compound in the formation of such macrocyclic frameworks has not been documented in the reviewed literature.

The synthesis of macrocycles is a challenging endeavor in organic chemistry, often requiring specialized strategies to achieve efficient ring closure. These strategies can include, but are not limited to, ring-closing metathesis, azide-alkyne cycloadditions, and various coupling reactions. The choice of starting material is critical, and the specific functionalities present on the precursor molecule dictate the viable synthetic routes.

While the bromine atom at the 4-position and the nitrile group at the 8-position of this compound offer potential handles for chemical modification and cyclization, their specific use in the construction of macrocyclic systems has not been reported. The reactivity of bromoquinolines in cross-coupling reactions and the transformations of the nitrile group are well-established in other contexts, but their application in macrocyclization from this particular scaffold remains an unexplored area of research based on the available data.

Consequently, due to the absence of specific research findings on the synthesis and exploration of macrocyclic quinoline architectures derived from this compound, no detailed research findings or data tables can be provided for this section. Further research would be required to explore the potential of this compound as a building block for the synthesis of novel macrocyclic compounds and to investigate their structure-activity relationships.

Advanced Characterization and Computational Studies of 4 Bromoquinoline 8 Carbonitrile Systems

Advanced Spectroscopic Characterization of Derivatives

Spectroscopic analysis is fundamental to confirming the identity and purity of 4-bromoquinoline-8-carbonitrile. Each technique offers a unique window into the molecule's features, from its atomic framework to its electronic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

While specific spectral data for this compound is not widely published, the expected NMR spectra can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is anticipated to show five distinct signals in the aromatic region (typically 7.0-9.0 ppm). The hydrogen atoms on the quinoline (B57606) ring system (at positions 2, 3, 5, 6, and 7) would each produce a signal. The precise chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would be dictated by their electronic environment and proximity to the nitrogen atom, the bromine atom at C4, and the carbonitrile group at C8. For example, the proton at C2, adjacent to the nitrogen, would likely appear at the most downfield position.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to display ten distinct signals, corresponding to the ten carbon atoms in the molecule. Nine of these signals would be in the aromatic region (~110-155 ppm), representing the carbons of the quinoline ring. The carbon of the nitrile group (C≡N) would also have a characteristic chemical shift in this range, typically around 115-120 ppm. oregonstate.edu The two quaternary carbons to which the bromine and cyano groups are attached (C4 and C8) and the two carbons at the ring fusion (C4a and C8a) would likely show weaker signals than the protonated carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | H-2, H-3, H-5, H-6, H-7 | 7.0 - 9.0 | Doublet, Doublet of Doublets |

| ¹³C | Quinoline Ring Carbons | 110 - 155 | N/A |

| ¹³C | Nitrile Carbon (-C≡N) | 115 - 120 | N/A |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Verification

FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within this compound. The spectrum would confirm the presence of the key nitrile and bromo-aromatic features.

Key expected absorption bands include:

C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹, characteristic of the nitrile group.

C=C and C=N Stretch: Multiple sharp bands in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the aromatic quinoline ring.

C-H Stretch (Aromatic): Signals appearing above 3000 cm⁻¹.

C-Br Stretch: A vibration in the fingerprint region, typically between 500-650 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (-C≡N) | Stretching | 2220 - 2240 |

| Aromatic Ring | C=C and C=N Stretching | 1400 - 1600 |

| Aromatic C-H | Stretching | >3000 |

| Bromoalkane (C-Br) | Stretching | 500 - 650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound in a suitable solvent (like ethanol (B145695) or acetonitrile) is expected to show distinct absorption bands characteristic of the extended aromatic system. These absorptions arise from electronic transitions between molecular orbitals. For quinoline and its derivatives, these are typically:

π → π* transitions: Intense absorption bands, often observed in the 250-320 nm range, associated with the conjugated π-system of the quinoline rings. researchgate.net

n → π* transitions: A weaker, longer-wavelength absorption band, resulting from the excitation of a non-bonding electron (from the nitrogen atom) to an anti-bonding π* orbital. researchgate.net

The substitution with a bromine atom and a nitrile group, both being electron-withdrawing, can cause shifts (either bathochromic or hypsochromic) in the position and intensity of these absorption maxima compared to unsubstituted quinoline.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information on the molecular weight and structural fragments of the compound. For this compound (C₁₀H₅BrN₂), the molecular weight is approximately 233.06 g/mol .

The mass spectrum is expected to show a distinctive molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, at m/z 232 and m/z 234.

Common fragmentation pathways for aromatic halogenated compounds can be predicted. Energetically unstable molecular ions may dissociate to form smaller, more stable fragments. nih.gov Predicted fragmentation patterns include:

Loss of a bromine radical: [M-Br]⁺, resulting in a peak at m/z 153.

Loss of the cyano group: [M-CN]⁺, resulting in a peak at m/z 206/208.

Loss of hydrogen cyanide (HCN): A common fragmentation for nitrogen-containing heterocycles, leading to a fragment ion [M-HCN]⁺ at m/z 205/207.

X-ray Crystallography for Solid-State Structural Determination

Analysis of the crystal structure would also reveal intermolecular interactions that govern how the molecules pack together in a crystal lattice. For an aromatic system like this compound, potential packing features include:

π-π Stacking: The planar quinoline rings could stack on top of one another, an interaction that is common in aromatic compounds and contributes to the stability of the crystal structure.

Halogen Bonding: The bromine atom could participate in halogen bonds (C-Br···N or C-Br···π interactions), influencing the molecular assembly.

Dipole-Dipole Interactions: The polar nitrile group can lead to dipole-dipole interactions that help organize the molecules in the solid state.

In related halogenated quinolines, weak intermolecular forces such as C—H···π interactions have been observed, which link molecules into chains. chemicalbook.com The specific interactions present in this compound would depend on the precise arrangement adopted during crystallization.

Bond Lengths and Angles Analysis

The quinoline ring system is characterized by its fused aromatic nature, leading to a planar geometry. The bond lengths within the quinoline core are expected to be intermediate between typical single and double bonds due to electron delocalization. For instance, the C-C bond lengths in the benzene (B151609) and pyridine (B92270) rings of the quinoline system typically range from 1.36 Å to 1.42 Å. arabjchem.org The C-N bond lengths within the pyridine ring are also characteristic, with values around 1.32 Å to 1.36 Å. arabjchem.org

The introduction of a bromine atom at the 4-position and a carbonitrile group at the 8-position will locally influence the geometry. The C-Br bond length is anticipated to be in the range of 1.85-1.95 Å. The carbonitrile group (C≡N) has a characteristic triple bond with an approximate length of 1.15 Å, and the C-C bond connecting it to the quinoline ring is expected to be around 1.45 Å.

The bond angles within the fused ring system are largely dictated by the sp² hybridization of the carbon and nitrogen atoms, resulting in angles close to 120°. However, the fusion of the two rings introduces some strain, causing deviations from the ideal hexagonal geometry. The bond angles involving the substituent groups will also be of interest. For example, the C-C-Br and C-C-C≡N bond angles will be close to 120° and 180°, respectively, reflecting the geometry around the substituted carbon atoms.

A representative table of expected bond lengths and angles for the core quinoline structure, based on analogous compounds, is provided below.

| Bond/Angle | Expected Value |

| C-C (aromatic) | 1.36 - 1.42 Å |

| C-N (pyridine) | 1.32 - 1.36 Å |

| C-Br | 1.85 - 1.95 Å |

| C≡N | ~1.15 Å |

| C-CN | ~1.45 Å |

| Ring Angles | ~120° |

| C-C-Br Angle | ~120° |

| C-C-N Angle | ~120° |

Table 1: Representative Bond Lengths and Angles for this compound based on Analogous Structures. The values presented are typical ranges and should be confirmed by experimental or specific computational data for the exact molecule.

Computational Chemistry Investigations

Computational chemistry provides powerful tools to investigate the properties and behavior of molecules like this compound at an atomic level. These methods complement experimental data and can predict various characteristics, guiding further research and development.

Density Functional Theory (DFT) for Electronic Structure and Stability Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations can provide valuable insights into its electronic properties, stability, and reactivity. By solving the Kohn-Sham equations, one can determine the molecule's electron density, from which various properties can be derived.

DFT studies on similar quinoline derivatives have been used to calculate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uobaghdad.edu.iqresearchgate.net The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. researchgate.net

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack. arabjchem.org For this compound, the electron-withdrawing nature of the bromine atom and the nitrile group is expected to significantly influence the MEP. DFT can also be employed to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. researchgate.net

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid. japsonline.comnih.gov

The process involves placing the ligand (this compound) into the binding site of the receptor and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with more negative scores generally indicating a more favorable interaction. youtube.com Docking studies can reveal potential binding modes and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the target. nih.govnih.gov

For this compound, molecular docking could be used to screen for potential biological targets by virtually testing its binding against a library of protein structures. For instance, quinoline derivatives have been investigated as inhibitors of various enzymes, and docking could help identify which enzymes this compound is likely to inhibit. arabjchem.org

| Parameter | Description |

| Binding Affinity | Estimated free energy of binding between the ligand and the target protein, typically in kcal/mol. |

| Binding Mode | The predicted orientation and conformation of the ligand within the binding site of the target. |

| Key Interactions | Specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the docked ligand and a reference structure. |

Table 2: Key Parameters Obtained from Molecular Docking Simulations.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and stability of molecules and their complexes over time. mdpi.com

For this compound, MD simulations could be used to study its conformational flexibility in different environments, such as in solution or when bound to a biological target. When a ligand-protein complex obtained from molecular docking is subjected to MD simulations, it allows for the assessment of the stability of the predicted binding mode. nih.govnih.gov The simulation can reveal whether the ligand remains in the binding pocket and maintains its key interactions over time.

Analysis of MD trajectories can provide insights into the flexibility of different parts of the protein upon ligand binding and the role of water molecules in mediating the interaction. mdpi.comdoi.org Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions are often calculated to quantify the stability and flexibility of the system. nih.gov

Thermodynamic Computations of Binding Affinities and Interactions

While molecular docking provides a rapid estimation of binding affinity, more rigorous thermodynamic computations can offer more accurate predictions of the free energy of binding. researchgate.net Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate the binding free energy from MD simulation trajectories.

In Silico Pharmacokinetic Predictions and Drug-Likeness Assessment

Various computational models and software tools are available to predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. biointerfaceresearch.com These predictions are often based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimental data.

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Compounds that adhere to these rules are more likely to have good oral bioavailability.

| Property | Predicted Value/Range | Method/Tool |

| Molecular Weight | 233.07 g/mol | Calculation |

| logP (Lipophilicity) | 2.5 - 3.5 | Predictive Models |

| Aqueous Solubility | Low to Moderate | Predictive Models |

| H-Bond Donors | 0 | Structure Analysis |

| H-Bond Acceptors | 2 | Structure Analysis |

| Blood-Brain Barrier Permeability | Potentially Permeable | Predictive Models |

| Cytochrome P450 Inhibition | To be determined | Predictive Models |

Table 3: Hypothetical In Silico ADME and Drug-Likeness Profile for this compound. These are estimated values and require experimental validation.

Q & A

Q. How are conflicting crystallographic data (e.g., bond length discrepancies) resolved in quinoline derivatives?

Q. What statistical approaches validate reproducibility in synthetic yields or bioactivity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.